molecular formula C7H13NO3 B1368084 (1-Nitro-cyclohexyl)-methanol

(1-Nitro-cyclohexyl)-methanol

Cat. No.: B1368084
M. Wt: 159.18 g/mol
InChI Key: USOLRVZGBJWYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Nitro-cyclohexyl)-methanol is a nitro-substituted cyclohexane derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. Its structure consists of a cyclohexane ring substituted with a nitro (-NO₂) group at the 1-position and a hydroxymethyl (-CH₂OH) group. The nitro group confers strong electron-withdrawing effects, which influence the compound’s polarity, stability, and reactivity. The hydroxyl group enables hydrogen bonding, affecting solubility and interaction with other molecules.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1-nitrocyclohexyl)methanol

InChI

InChI=1S/C7H13NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h9H,1-6H2

InChI Key

USOLRVZGBJWYTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares (1-Nitro-cyclohexyl)-methanol with three structurally related cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₇H₁₃NO₃ 159.18 -NO₂, -CH₂OH Not available
1-(1-Methylcyclohexyl)ethanol C₉H₁₈O 142.24 -CH₃, -CH₂CH₂OH 6555-61-9
2-(1-Methylcyclohexyl)ethanol C₉H₁₈O* ~142.24 -CH₃, -CH₂CH₂OH (2-position) 82495-11-2
1-(1-Cyclohexenyl)ethanol C₈H₁₄O 126.20 Cyclohexene ring, -CH₂CH₂OH 3197-68-0

*Assumed formula based on structural similarity to 1-(1-methylcyclohexyl)ethanol.

Key Observations:

Functional Groups: The nitro group in this compound distinguishes it from analogs bearing methyl or cyclohexenyl substituents. This group increases polarity and may enhance reactivity in electrophilic or nucleophilic reactions. All compounds share a hydroxyl group, enabling hydrogen bonding. However, the nitro group’s electron-withdrawing nature could reduce the hydroxyl’s acidity compared to methyl-substituted analogs .

Molecular Weight: this compound has the highest molecular weight (159.18 g/mol) due to the nitro group’s contribution. This contrasts with 1-(1-methylcyclohexyl)ethanol (142.24 g/mol) and 1-(1-cyclohexenyl)ethanol (126.20 g/mol) .

Ring Saturation: 1-(1-Cyclohexenyl)ethanol contains an unsaturated cyclohexene ring, which may increase reactivity in addition reactions compared to the fully saturated cyclohexane rings in other compounds .

Physicochemical and Reactivity Differences

Polarity and Solubility:
  • However, steric hindrance from the cyclohexane ring may limit this effect.
  • Methyl-substituted compounds like 1-(1-methylcyclohexyl)ethanol are likely more lipophilic due to the nonpolar methyl group, favoring solubility in organic solvents .
Thermal Stability:
  • Nitro groups can decompose under high heat or shock, suggesting that this compound may have lower thermal stability compared to its methyl or cyclohexenyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.